ABBV-4083

Description

Properties

IUPAC Name |

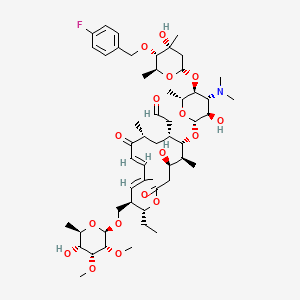

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-4-(dimethylamino)-5-[(2S,4R,5S,6S)-5-[(4-fluorophenyl)methoxy]-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H82FNO17/c1-13-40-36(27-66-52-49(64-12)48(63-11)44(60)31(5)68-52)22-28(2)14-19-38(57)29(3)23-35(20-21-56)46(30(4)39(58)24-41(59)70-40)72-51-45(61)43(55(9)10)47(32(6)69-51)71-42-25-53(8,62)50(33(7)67-42)65-26-34-15-17-37(54)18-16-34/h14-19,21-22,29-33,35-36,39-40,42-52,58,60-62H,13,20,23-27H2,1-12H3/b19-14+,28-22+/t29-,30+,31-,32-,33+,35+,36-,39-,40-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQGMXUKQAXPIP-JLTQGABHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OCC4=CC=C(C=C4)F)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OCC4=CC=C(C=C4)F)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H82FNO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1024.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809266-03-2 | |

| Record name | 4''-(p-Fluorobenzyl)tylosin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809266032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUBENTYLOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXL1F57P8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ABBV-4083: A Deep Dive into its Mechanism of Action Against Wolbachia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABBV-4083 is a novel, orally bioavailable macrolide antibiotic derived from tylosin A, developed by AbbVie in collaboration with the Anti-Wolbachia (A·WOL) Consortium. It is a potent anti-Wolbachia agent being investigated for the treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis). The therapeutic strategy hinges on the symbiotic relationship between filarial worms and Wolbachia bacteria; the bacteria are essential for the worms' fertility and survival. By targeting and eliminating Wolbachia, this compound effectively sterilizes the adult female worms and leads to their slow death, offering a macrofilaricidal effect with a potentially better safety profile than direct-acting filaricides. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual pathway representations.

Core Mechanism of Action: Targeting the Wolbachia Ribosome

The primary mechanism of action of this compound is the inhibition of protein synthesis in Wolbachia bacteria. As a derivative of the macrolide antibiotic Tylosin A, this compound is presumed to act similarly by binding to the 50S subunit of the bacterial ribosome.[1][2][3] This binding interferes with the process of translation, the cellular process that synthesizes proteins.

Macrolide antibiotics, including tylosin A, are known to bind to the nascent polypeptide exit tunnel on the 50S ribosomal subunit. This interaction can physically obstruct the passage of newly synthesized peptide chains and/or interfere with the peptidyl transferase center, the site of peptide bond formation. The ultimate consequence is the cessation of protein production, leading to a bacteriostatic effect, which halts the growth and replication of Wolbachia.[4]

The depletion of the Wolbachia population within the filarial worm has profound downstream effects. It disrupts embryogenesis in the female worm, leading to a reduction in microfilariae, the worm's offspring that are responsible for transmission of the disease.[5] Over time, the absence of the essential symbiotic bacteria leads to the premature death of the adult worm. This slow-kill mechanism is considered advantageous as it may reduce the severe inflammatory responses often associated with the rapid death of adult worms caused by some other filaricides.

Caption: Presumed mechanism of action of this compound on Wolbachia within the filarial worm.

Quantitative Data on Wolbachia Depletion

Preclinical studies have demonstrated the potent activity of this compound in various animal models of filariasis. The following tables summarize the key quantitative data on Wolbachia depletion.

Table 1: Efficacy of this compound in Litomosoides sigmodontis-infected Mice

| Dose (mg/kg) | Dosing Regimen | Treatment Duration (days) | Time of Measurement (post-treatment start) | Wolbachia Depletion (%) | Reference |

| 75 | Once Daily (QD) | 3 | 3 days | 84.9 | |

| 75 | Once Daily (QD) | 5 | 5 days | 91.5 | |

| 75 | Once Daily (QD) | 5 | 63 days | >99.9 | |

| 75 | Once Daily (QD) | 7 | 7 days | 94.0 | |

| 75 | Once Daily (QD) | 10 | 10 days | 98.7 | |

| 75 | Once Daily (QD) | 10 | 63 days | >99.9 | |

| 43 | Once Daily (QD) | 5 | Not Specified | 64.2 | |

| 43 | Twice Daily (BID) | 5 | Not Specified | 79.2 | |

| 50 | Once Daily (QD) | 5 | Not Specified | 77.6 |

Table 2: Efficacy of this compound in Litomosoides sigmodontis-infected Jirds (Gerbils)

| Dose (mg/kg) | Dosing Regimen | Treatment Duration (days) | Time of Measurement (weeks post-treatment start) | Wolbachia Depletion (%) | Effect on Microfilariae | Reference |

| 150 | Once Daily (PO) | 14 | 16 | 99.91 | Complete clearance | |

| 100 | Once Daily (PO) | 14 | 14 | >99.9 | Cleared in 5/6 animals |

Table 3: Comparative Efficacy of this compound and Doxycycline in Animal Models

| Animal Model | Drug | Dosing Regimen | Treatment Duration | Outcome | Reference |

| Brugia malayi & Litomosoides sigmodontis (mice & gerbils) | This compound | Not Specified | 1-2 weeks | >90% Wolbachia depletion, blocked embryogenesis, depletion of microfilariae | |

| Brugia malayi & Litomosoides sigmodontis (mice & gerbils) | Doxycycline | Not Specified | 3-4 weeks | Comparable to this compound | |

| Onchocerca ochengi (mice) | This compound | Not Specified | 1-2 weeks | >90% Wolbachia depletion, blocked embryogenesis, depletion of microfilariae | |

| Onchocerca ochengi (mice) | Doxycycline | Not Specified | 3-4 weeks | Comparable to this compound |

Experimental Protocols

The following section outlines the generalized methodologies employed in the preclinical evaluation of this compound's anti-Wolbachia activity.

Animal Models and Infection

-

Rodent Models: BALB/c mice and Mongolian gerbils (Meriones unguiculatus) are commonly used hosts for filarial parasites.

-

Filarial Species:

-

Litomosoides sigmodontis : A rodent filarial nematode used as a primary screening model. Natural infection is achieved via exposure to infected mites (Ornithonyssus bacoti).

-

Brugia malayi : A human lymphatic filariasis parasite. Mice and gerbils are infected by subcutaneous or intraperitoneal injection of L3 larvae.

-

Onchocerca ochengi : A cattle filarial parasite closely related to the human Onchocerca volvulus. SCID mice are implanted subcutaneously with adult male worms.

-

Drug Administration

-

Route of Administration: this compound is typically administered orally (PO) via gavage.

-

Vehicle: The drug is often dissolved in a vehicle such as 0.5% HPMC (hydroxypropyl methylcellulose) / 0.02% Tween-80.

-

Dosing Regimen: Dosing frequency is typically once daily (QD) or twice daily (BID) for a specified duration, ranging from 3 to 14 days.

Quantification of Wolbachia Load

-

Sample Collection: Adult female worms are recovered from the host animals at specified time points post-treatment.

-

DNA Extraction: DNA is extracted from individual or pooled worms.

-

Quantitative PCR (qPCR): The number of Wolbachia is quantified by targeting the Wolbachia ftsZ gene. The results are normalized against a host nematode gene, such as actin. The ratio of ftsZ to the host gene provides a measure of the Wolbachia load.

Assessment of Embryogenesis (Embryogram)

-

Uterine Content Analysis: The uteri of adult female worms are dissected, and their contents are examined microscopically.

-

Developmental Staging: Embryonic and larval stages are categorized and counted (e.g., eggs, morulae, coiled microfilariae, stretched microfilariae).

-

Efficacy Assessment: A block in embryogenesis is indicated by a significant reduction or absence of later developmental stages in treated worms compared to controls.

Microfilariae Quantification

-

Blood Sampling: Peripheral blood is collected from the host animals at regular intervals.

-

Counting: The number of microfilariae in a defined volume of blood is counted microscopically.

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound represents a promising next-generation anti-filarial agent with a well-defined, albeit presumed, mechanism of action targeting the essential Wolbachia endosymbionts. Its ability to potently deplete Wolbachia with shorter treatment regimens compared to existing anti-Wolbachia therapies like doxycycline positions it as a valuable candidate for mass drug administration programs. The preclinical data robustly support its efficacy in blocking worm embryogenesis and ultimately leading to a macrofilaricidal effect. Further clinical development will be crucial to confirm these promising preclinical findings in human patients and to fully elucidate the therapeutic potential of this compound in the global effort to eliminate filarial diseases.

References

- 1. Discovery of this compound, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tylosin - Wikipedia [en.wikipedia.org]

- 5. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of ABBV-4083?

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-4083, also known as flubentylosin, is a novel, semi-synthetic macrolide antibiotic developed as a potent anti-Wolbachia agent for the treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3] These diseases are caused by parasitic worms that harbor endosymbiotic Wolbachia bacteria, which are essential for the worms' development, fertility, and survival.[2][3] By targeting Wolbachia, this compound offers a therapeutic strategy that leads to the sterilization and eventual death of the adult worms, a macrofilaricidal effect that is lacking in many current treatments. This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Synthesis

This compound is a derivative of the veterinary antibiotic Tylosin A. Specifically, it is the 4”-(4-fluorobenzyl) ether analog of Tylosin A. This modification was achieved by derivatizing the 4”-hydroxyl group on the mycaminose sugar of the parent compound. This chemical alteration resulted in improved oral bioavailability and enhanced anti-Wolbachia potency compared to Tylosin A.

Chemical Name: 2-((4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-(((2R,3R,4R,6R)-4-(dimethylamino)-5-(((2S,4R,5S,6S)-5-((4-fluorobenzyl)oxy)-4-hydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-16-ethyl-4-hydroxy-15-((((2R,3R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyl-3-(oxo-l6-methyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,9,13-trimethyl-2,10-dioxooxacyclohexadeca-11,13-dien-7-yl)acetaldehyde

CAS Number: 1809266-03-2

Molecular Formula: C₅₃H₈₂FNO₁₇

Molecular Weight: 1024.23 g/mol

SMILES Code: C[C@H]1O--INVALID-LINK--C)O)(C)O)N(C)C">C@H--INVALID-LINK--O)(C)OCC5=CC=C(F)C=C5)C)O)C">C@HO[C@@H]1CC=O)--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C(=O)C=C--INVALID-LINK--C--INVALID-LINK--C(=O)C=CC(C)=O

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. This compound binds within the peptide exit tunnel of the ribosome, thereby interfering with the elongation of the nascent polypeptide chain and inhibiting the formation of peptide bonds. This action is bacteriostatic, meaning it prevents the bacteria from multiplying, ultimately leading to their clearance by the host's immune system or other processes. The high potency of this compound against Wolbachia is crucial for its anti-filarial activity.

Caption: Mechanism of action of this compound on Wolbachia.

Preclinical and Clinical Data

A substantial body of preclinical and clinical data is available for this compound, demonstrating its potent anti-Wolbachia activity and favorable pharmacokinetic profile.

In Vitro Efficacy

This compound has demonstrated high potency against Wolbachia in various in vitro assays.

| Assay System | Cell Line | Wolbachia Strain | EC₅₀ | Reference |

| High-Content Imaging | C6/36 (Aedes albopictus) | wAlbB | 2.6 ± 0.5 nM | |

| Brugia malayi microfilariae | - | - | 150 nM | |

| Tylosin A (parent compound) | - | - | >20x less potent than some analogs |

In Vivo Efficacy

Animal models of filariasis have been crucial in evaluating the in vivo efficacy of this compound.

| Animal Model | Filarial Species | Dosing Regimen | Wolbachia Depletion | Reference |

| Jirds (Meriones unguiculatus) | Litomosoides sigmodontis | 100 mg/kg, once daily for 14 days | >99.9% in female adult worms | |

| Mice (BALB/c) | Litomosoides sigmodontis | 75 mg/kg, once daily for 5 days | >90% | |

| Mice (BALB/c) | Litomosoides sigmodontis | 75 mg/kg, once daily for 10 days | >99.9% |

Pharmacokinetics in Humans (Phase I Study)

A Phase I clinical trial was conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.

| Parameter | Value (at doses ≤ 400 mg) |

| Time to Maximum Concentration (Tₘₐₓ) | ~1.5 - 2 hours |

| Half-life (t₁/₂) | < 3 hours |

| Dose Proportionality | More than dose-proportional increase in Cₘₐₓ and AUC |

| Food Effect | Minimal |

Source:

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Anti-Wolbachia Cell-Based Assay

This assay is used to determine the potency of compounds against Wolbachia in an insect cell line.

Caption: Workflow for the in vitro anti-Wolbachia cell-based assay.

-

Cell Line: An Aedes albopictus cell line (C6/36) stably infected with Wolbachia pipientis (wAlbB) is used.

-

Compound Preparation: A serial dilution of the test compound (this compound) is prepared.

-

Incubation: The infected cells are incubated with the various concentrations of the compound for 6 days at 37°C in a 5% CO₂ atmosphere.

-

Analysis: High-content imaging is used to visualize and quantify the percentage of cells that remain infected with Wolbachia.

-

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.

In Vivo Efficacy Study in Jirds

This animal model is used to assess the ability of this compound to clear Wolbachia from adult filarial worms.

-

Animal Model: Jirds (Meriones unguiculatus) are infected with the filarial nematode Litomosoides sigmodontis.

-

Treatment: Once the infection is patent (microfilariae are present in the blood), the jirds are treated orally with this compound at a specified dose and duration (e.g., 100 mg/kg/day for 14 days). A vehicle control group is also included.

-

Necropsy and Worm Recovery: At a predetermined time point post-treatment, the animals are euthanized, and adult female worms are recovered.

-

Quantification of Wolbachia: DNA is extracted from the worms, and quantitative PCR (qPCR) is performed to determine the ratio of a Wolbachia-specific gene (e.g., ftsZ) to a nematode-specific gene (e.g., actin).

-

Efficacy Calculation: The reduction in the Wolbachia/nematode gene ratio in the treated group compared to the control group indicates the efficacy of the compound.

Conclusion

This compound is a promising next-generation anti-filarial agent with potent activity against the endosymbiotic bacteria Wolbachia. Its optimized chemical structure provides excellent in vitro and in vivo efficacy, coupled with a favorable pharmacokinetic profile in humans. While further clinical development was discontinued due to unfavorable efficacy results in a Phase II trial, the data gathered on this compound provides a valuable foundation for future research and development of anti-Wolbachia therapies for the treatment of onchocerciasis and lymphatic filariasis.

References

ABBV-4083: A Novel Tylosin A Analog as a Macrofilaricidal Agent for the Treatment of Filariasis

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Filariasis, encompassing onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis), continues to be a significant global health burden, affecting millions in tropical and subtropical regions. Current treatment strategies, primarily focused on microfilaricidal drugs, require prolonged mass drug administration programs and do not effectively eliminate the adult worms (macrofilariae) responsible for chronic disease. A paradigm shift in treatment involves targeting Wolbachia, an endosymbiotic bacterium essential for the fertility, development, and survival of filarial nematodes. This approach has been validated by the clinical use of doxycycline, which, despite its efficacy, requires a lengthy treatment course and is contraindicated in children and pregnant women, limiting its widespread use.

This technical guide details the discovery and development of ABBV-4083 (also known as flubentylosin), a novel, potent, and orally bioavailable analog of the macrolide antibiotic Tylosin A. Developed through a collaboration between AbbVie and the anti-Wolbachia (A·WOL) consortium, this compound is a next-generation anti-wolbachial agent designed to overcome the limitations of existing therapies. Through targeted chemical modification of the Tylosin A scaffold, this compound exhibits a superior pharmacokinetic profile and enhanced potency against Wolbachia. Preclinical studies in various animal models of filariasis have demonstrated that this compound achieves greater than 90% Wolbachia depletion with shorter treatment regimens (1-2 weeks) compared to the 4-6 weeks required for doxycycline.[1][2] This rapid and robust depletion of the endosymbiont leads to a blockage of worm embryogenesis, clearance of microfilariae, and ultimately, the death of the adult worm.[1][3] Phase I clinical trials have shown this compound to be safe and well-tolerated in healthy volunteers, supporting its progression to Phase II proof-of-concept studies in patients with onchocerciasis.[4] this compound represents a promising macrofilaricidal drug candidate that could significantly shorten treatment duration and accelerate the elimination of onchocerciasis and lymphatic filariasis.

Introduction: The Rationale for an Anti-Wolbachial Approach

Filarial nematodes, the causative agents of onchocerciasis and lymphatic filariasis, harbor an obligate intracellular bacterial symbiont, Wolbachia. This mutualistic relationship is critical for the worm's life cycle; Wolbachia are essential for larval growth, development, embryogenesis, and long-term survival of the adult filariae. The dependence of the filarial host on its endosymbiont presents a unique therapeutic target.

The "anti-Wolbachia" strategy for treating filariasis has been clinically validated with doxycycline, a tetracycline antibiotic. A 4- to 6-week course of doxycycline effectively depletes Wolbachia populations, leading to the sterilization of adult female worms and a slow, gradual death of the macrofilariae. This slow-kill mechanism is considered advantageous as it may reduce the risk of severe adverse reactions associated with the rapid death of adult worms. However, the prolonged treatment duration and contraindications for use in children and pregnant women make doxycycline unsuitable for large-scale mass drug administration (MDA) programs.

This has driven the search for novel, safer, and faster-acting anti-Wolbachia agents. The A·WOL consortium identified the veterinary macrolide antibiotic Tylosin A as a promising lead compound with potent anti-Wolbachia activity. While effective, Tylosin A suffers from poor oral bioavailability, limiting its clinical utility. A medicinal chemistry program was initiated to optimize the Tylosin A scaffold, leading to the discovery of this compound, a derivative with improved potency and oral pharmacokinetic properties.

Mechanism of Action: Targeting the Endosymbiont

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis in Wolbachia. As a macrolide antibiotic, it is presumed to bind to the 50S ribosomal subunit of the bacterium, thereby disrupting translation and leading to a bacteriostatic effect. The depletion of the Wolbachia population has profound downstream consequences for the filarial worm.

The depletion of Wolbachia disrupts critical metabolic and cellular processes within the nematode, leading to:

-

Blocked Embryogenesis: A rapid cessation of oogenesis and embryogenesis in the female worm, preventing the production of new microfilariae.

-

Sterilization: The block in embryo development results in the long-term sterilization of the adult worm.

-

Microfilariae Clearance: The halt in reproduction, coupled with the natural attrition of existing microfilariae, leads to a decline in microfilarial loads in the host.

-

Macrofilaricidal Effect: The loss of the essential symbiont ultimately compromises the viability of the adult worm, resulting in its gradual death over several months.

Drug Discovery and Optimization Workflow

The development of this compound followed a structured, properties-driven optimization workflow, beginning with a lead compound and progressing through chemical modification and rigorous preclinical testing.

Quantitative Data Summary

In Vitro Activity and Pharmacokinetics of Tylosin A Analogs

A key goal of the optimization program was to improve upon the in vitro potency and oral bioavailability of Tylosin A. This compound emerged as a lead candidate due to its potent anti-Wolbachia activity and significantly improved pharmacokinetic profile.

| Compound | Anti-Wolbachia EC50 (μM) | Rat Oral AUC (μM·h) - Parent | Rat Oral AUC (μM·h) - Metabolite (TylA) |

| Tylosin A (TylA) | 0.08 | 0.05 | - |

| Analog 1 | 0.03 | 1.1 | 0.1 |

| Analog 2 | 0.02 | 3.6 | 0.1 |

| This compound | 0.01 | 11.0 | 0.2 |

| Data synthesized from preclinical studies reported in the literature. |

Preclinical In Vivo Efficacy

This compound has demonstrated superior or comparable efficacy to the gold-standard doxycycline in multiple preclinical models of filariasis, but with a significantly shorter treatment duration.

| Animal Model | Species | Treatment | Duration | Wolbachia Depletion | Outcome |

| Mouse | Litomosoides sigmodontis | This compound (Oral) | 1-2 weeks | >90% | Blocked embryogenesis, depletion of microfilariae |

| Gerbil (Jird) | Litomosoides sigmodontis | This compound (150 mg/kg PO, QD) | 14 days | >99.9% | Clearance of microfilaremia, blocked embryogenesis |

| Gerbil (Jird) | Litomosoides sigmodontis | Doxycycline | 14 days | - | Cleared microfilaremia (slower onset than this compound) |

| Cattle | Onchocerca ochengi | This compound (Oral) | 1-2 weeks | >90% | Blocked embryogenesis |

| Mouse | Brugia malayi | This compound (Oral) | 1-2 weeks | >90% | Blocked embryogenesis |

| Data compiled from various preclinical efficacy studies. |

Phase I Clinical Trial Data (Flubentylosin)

First-in-human studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers.

| Study Part | Dose | Number of Subjects (Active/Placebo) | Key Pharmacokinetic Findings | Key Safety Findings |

| Single Ascending Dose | 40, 100, 200, 400, 1000 mg | 36 / - | Cmax reached in 1-2 hours; Half-life < 4 hours (at doses ≤ 400 mg); More than dose-proportional increase in Cmax and AUC. | Generally well-tolerated. Most frequent AEs: nausea, headache. Reversible, asymptomatic ALT/AST elevations at 1000 mg dose. |

| Multiple Ascending Dose | 100 mg QD (7d), 200 mg QD (7d or 14d), 400 mg QD (7d or 14d) | 30 / 22 | Similar exposure after multiple doses compared to single dose. | 400 mg for 14 days was the maximum tolerated dose. No serious adverse events reported. |

| Food-Effect | 1000 mg | 12 / - | Minimal effect of food on exposure. | - |

| Summary of Phase I study results for flubentylosin (this compound). |

Experimental Protocols

In Vitro Anti-Wolbachia Activity Assay

-

Cell Line: Aedes albopictus (mosquito) cell line (e.g., C6/36) naturally infected with Wolbachia pipientis.

-

Methodology: A high-content imaging system is used to quantify Wolbachia levels within the insect cells.

-

Protocol:

-

Cells are seeded into multi-well plates and allowed to adhere.

-

Compounds (Tylosin A analogs) are serially diluted and added to the cells.

-

Plates are incubated for a period sufficient to observe an effect on bacterial replication (e.g., 5-7 days).

-

Cells are fixed and stained with a DNA dye (e.g., Hoechst) to visualize host cell nuclei and a fluorescent probe that specifically binds to the Wolbachia surface protein (WSP) or uses fluorescence in situ hybridization (FISH).

-

Automated microscopy and image analysis software are used to count the number of host cells and quantify the Wolbachia signal per cell.

-

Data are normalized to vehicle controls, and EC50 values (the concentration at which 50% of Wolbachia replication is inhibited) are calculated from the dose-response curves.

-

In Vivo Efficacy Model: Litomosoides sigmodontis in Gerbils (Jirds)

-

Animal Model: Mongolian gerbils (Meriones unguiculatus) are susceptible to infection with the filarial parasite L. sigmodontis, which establishes a patent infection with circulating microfilariae. This model is widely used for evaluating anti-filarial drugs.

-

Infection Protocol:

-

Gerbils are naturally infected by exposure to infected tropical rat mites (Ornithonyssus bacoti).

-

Infection is allowed to establish for a period of 12-16 weeks, at which point a stable microfilaremia is present.

-

-

Treatment Protocol:

-

Infected gerbils are randomized into treatment and vehicle control groups.

-

This compound is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

-

The drug is administered once daily (QD) by oral gavage for the specified duration (e.g., 14 days) at a defined dose (e.g., 150 mg/kg).

-

-

Efficacy Endpoints:

-

Microfilaremia: Circulating microfilariae levels are monitored at regular intervals by collecting a small volume of peripheral blood (e.g., 10 µL) and counting the microfilariae under a microscope.

-

Wolbachia Depletion: At a predetermined time point post-treatment (e.g., 16 weeks), animals are euthanized, and adult female worms are recovered. Wolbachia levels are quantified using quantitative PCR (qPCR) targeting a Wolbachia-specific gene (e.g., ftsZ) relative to a nematode-specific gene (e.g., gst).

-

Embryogenesis: Uteri from recovered female worms are dissected, and the developmental stages of embryos (eggs, morulae, pretzel, stretched microfilariae) are counted and categorized to create an embryogram, assessing the impact on fertility.

-

Pharmacokinetic Studies in Rats

-

Animal Model: Sprague-Dawley rats are commonly used for early, non-GLP pharmacokinetic profiling.

-

Protocol:

-

A cohort of rats is administered the test compound (e.g., a Tylosin A analog) via oral gavage at a specific dose.

-

Blood samples are collected from the tail vein or other appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma is separated by centrifugation.

-

Plasma concentrations of the parent drug and any major metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve), are calculated using standard non-compartmental analysis software.

-

Conclusion and Future Outlook

This compound (flubentylosin) is a highly promising macrofilaricidal drug candidate that directly addresses the need for a safe, effective, and short-course treatment for filarial diseases. By targeting the essential Wolbachia endosymbiont, it employs a validated mechanism of action with the potential for a superior clinical profile compared to doxycycline. The robust preclinical data, demonstrating rapid Wolbachia depletion and subsequent anti-filarial effects in relevant animal models, combined with a favorable safety profile in Phase I studies, strongly supports its continued clinical development.

The progression of this compound into Phase II trials is a critical step towards realizing its potential. Successful outcomes from these studies could revolutionize the strategy for eliminating onchocerciasis and lymphatic filariasis, moving beyond transmission control to a curative therapy that can be deployed more effectively within global public health programs. The development of this compound serves as a benchmark for targeted, symbiont-based drug discovery for neglected tropical diseases.

References

- 1. Preclinical development of an oral anti- Wolbachia macrolide drug for the treatment of lymphatic filariasis and onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current perspective of new anti-Wolbachial and direct-acting macrofilaricidal drugs as treatment strategies for human filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Flubentylosin | DNDi [dndi.org]

Flubentylosin (ABBV-4083): A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flubentylosin (formerly ABBV-4083) is a novel, orally bioavailable macrolide antibiotic developed as a potential treatment for filarial diseases, such as onchocerciasis ("river blindness") and lymphatic filariasis. It is a semi-synthetic derivative of the veterinary antibiotic tylosin A. Flubentylosin's mechanism of action is the targeted depletion of Wolbachia, an endosymbiotic bacterium essential for the survival, development, and fertility of filarial worms. By eliminating Wolbachia, flubentylosin indirectly causes the death of the adult worms (macrofilaricidal effect), a significant advantage over existing treatments that primarily target the microfilariae.[1]

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of flubentylosin, with a focus on quantitative data and experimental methodologies.

Discovery and Rationale

The discovery of flubentylosin was driven by the urgent need for a safe and effective macrofilaricidal drug to accelerate the elimination of onchocerciasis and lymphatic filariasis.[2] The strategy was to target the symbiotic relationship between filarial nematodes and Wolbachia bacteria. This approach was clinically validated with doxycycline, which, despite its effectiveness, requires a lengthy treatment course and is contraindicated in children and pregnant women.[3]

The journey to flubentylosin began with the screening of a library of anti-infective compounds, which identified tylosin A, a veterinary macrolide antibiotic, as having potent anti-Wolbachia activity. This led to a medicinal chemistry program by AbbVie and the anti-Wolbachia (A-WOL) consortium to develop tylosin A analogs with improved oral bioavailability and efficacy. This effort culminated in the selection of flubentylosin (this compound) for preclinical and clinical development.

Synthesis

Flubentylosin is a semi-synthetic analog of tylosin A. While detailed, step-by-step synthesis protocols are not publicly available, the process is described as a "short synthesis" from the readily available and inexpensive veterinary product, tylosin A. The structural modifications were focused on improving the pharmacokinetic profile and enhancing the anti-Wolbachia potency of the parent compound.

Mechanism of Action

Flubentylosin's primary mechanism of action is the inhibition of protein synthesis in Wolbachia bacteria, leading to their depletion in the filarial worms. The loss of these essential endosymbionts disrupts the worms' biological processes, including growth, development, and reproduction, ultimately leading to the death of the adult worms.

Signaling Pathway: Mechanism of Action of Flubentylosin

Caption: Mechanism of action of flubentylosin targeting Wolbachia.

Preclinical Efficacy

Flubentylosin demonstrated robust anti-Wolbachia effects in several in vivo models of filariasis, showing superiority to the standard treatment, doxycycline, and effectiveness with a shorter dosing regimen.

Animal Models

Efficacy was tested in mouse and gerbil models infected with filarial nematodes such as Brugia malayi, Litomosoides sigmodontis, and Onchocerca ochengi.

Efficacy Data

In these preclinical models, a 1- or 2-week oral course of flubentylosin resulted in:

-

Greater than 90% depletion of Wolbachia from the nematodes.

-

A block in worm embryogenesis.

-

Depletion of microfilarial worm loads.

These results were comparable or superior to a 3- to 4-week course of doxycycline.

Clinical Development

Flubentylosin progressed to Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trial

A first-in-human, three-part Phase I study was conducted in healthy adult volunteers. The study assessed single ascending doses, the effect of food, and multiple ascending doses.

Experimental Workflow: Phase I Clinical Trial

Caption: Workflow of the Phase I clinical trial for flubentylosin.

A total of 78 healthy adults were enrolled in the study.

-

Part 1 (Single Ascending Dose): 36 subjects received single doses of 40, 100, 200, 400, or 1000 mg of flubentylosin.

-

Part 2 (Food Effect): 12 subjects received a 1000 mg dose to assess the effect of food on pharmacokinetics.

-

Part 3 (Multiple Ascending Dose): 30 subjects received daily doses of 100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days.

-

Control: 22 subjects received a placebo.

Flubentylosin concentrations in blood and urine were determined using validated liquid chromatography with tandem mass spectrometric detection. The lower limit of quantitation was 1.00 ng/mL in blood and 5.00 ng/mL in urine.

| Parameter | Result |

| Time to Maximum Concentration (Tmax) | 1–2 hours |

| Half-life (t½) | < 4 hours at doses ≤ 400 mg |

| Dose Proportionality | Cmax and AUC increased in a more than dose-proportional manner |

| Food Effect | Minimal effect on exposure parameters |

Data sourced from Alami et al., 2023.

| Finding | Details |

| Maximum Tolerated Dose | 400 mg for 14 days |

| Most Frequent Adverse Events | Nausea (10%) and headache (8%) |

| Serious Adverse Events | No treatment-related serious adverse events were reported. |

| Liver Enzyme Elevation | Two subjects receiving a single 1000 mg dose experienced reversible, asymptomatic elevations in ALT and AST. |

Data sourced from Alami et al., 2023.

Phase II Clinical Trial

Following the promising results of the Phase I study, a Phase II proof-of-concept study was initiated in 2021 in the Democratic Republic of Congo to test the safety and efficacy of flubentylosin in patients infected with Onchocerca volvulus.

The Phase II trial was completed in 2023. While flubentylosin was well-tolerated in patients, the development of the drug was terminated due to unfavorable efficacy results in the clinical study.

Conclusion

Flubentylosin (this compound) represented a promising development in the search for a novel macrofilaricidal drug. Its discovery and preclinical development demonstrated a potent and targeted mechanism of action against Wolbachia, with a favorable safety profile in early clinical trials. Although the Phase II trial did not meet its efficacy endpoints, the research and development of flubentylosin have provided valuable insights into the development of anti-Wolbachia therapies for filarial diseases. The journey of flubentylosin underscores the complexities of drug development and the importance of rigorous clinical evaluation.

References

ABBV-4083: A Novel Macrolide Targeting Wolbachia Endosymbionts for the Treatment of Filarial Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Filarial diseases, such as onchocerciasis (River Blindness) and lymphatic filariasis, affect millions worldwide, causing severe morbidity and socioeconomic burden. Current treatment strategies often have limitations, including the risk of severe adverse events and long treatment durations. A promising therapeutic approach is the targeting of Wolbachia, an obligate endosymbiotic bacterium essential for the development, fertility, and survival of most pathogenic filarial worms. ABBV-4083, a novel analog of the macrolide antibiotic Tylosin A, has emerged as a potent anti-Wolbachia agent with the potential to revolutionize the treatment of these debilitating diseases. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, efficacy, pharmacokinetics, and the experimental methodologies used in its evaluation.

Introduction: The Rationale for Targeting Wolbachia

The mutualistic relationship between filarial nematodes and Wolbachia bacteria presents a unique therapeutic target. Depletion of these endosymbionts leads to a cascade of effects detrimental to the worm, including inhibition of embryogenesis, sterilization of adult female worms, and ultimately, a reduction in the adult worm lifespan.[1] This indirect macrofilaricidal effect, which results in a slow decline of circulating microfilariae, is considered advantageous as it may reduce the risk of severe inflammatory responses often associated with the rapid death of adult worms.[1]

The clinical validity of this approach has been established with doxycycline, a tetracycline antibiotic. However, the requirement for a prolonged treatment course (4-6 weeks) and contraindications in children and pregnant women limit its widespread use in mass drug administration (MDA) programs.[1][2] This has driven the search for novel anti-Wolbachia agents with improved safety profiles and shorter treatment durations. This compound was developed to address this unmet need.[3]

Mechanism of Action of this compound

This compound is a derivative of Tylosin A, a macrolide antibiotic. While the precise molecular interactions have not been fully elucidated in the public domain, it is understood that like other macrolides, this compound targets the bacterial ribosome, thereby inhibiting protein synthesis in Wolbachia. This targeted action against the endosymbiont is the primary mechanism through which this compound exerts its anti-filarial effects.

Mechanism of action of this compound.

Preclinical Efficacy

The anti-Wolbachia and anti-filarial activity of this compound has been demonstrated in several preclinical models.

In Vitro Activity

Initial screening of this compound was conducted using an in vitro assay with Wolbachia-infected Aedes albopictus cells.

| Compound | Wolbachia EC50 (nM) |

| This compound | 1.5 |

Table 1: In vitro anti-Wolbachia activity of this compound.

In Vivo Efficacy in the Litomosoides sigmodontis Rodent Model

The Litomosoides sigmodontis model in mice and jirds (gerbils) has been instrumental in evaluating the in vivo efficacy of this compound.

Studies have shown a significant and rapid reduction in Wolbachia levels following this compound treatment.

| Animal Model | Dose | Duration | Wolbachia Reduction (%) | Time Point of Measurement |

| Jirds | 150 mg/kg QD | 14 days | >99.9 | 16 weeks post-treatment |

| Mice | 75 mg/kg QD | 5 days | >90 | Post-treatment |

| Mice | 75 mg/kg QD | 5 days | >99 | After a 3-week washout |

| Jirds | 100 mg/kg QD | 14 days | >99.9 | Not specified |

Table 2: In vivo Wolbachia depletion by this compound in the L. sigmodontis model.

Notably, Wolbachia levels continued to decline even after the cessation of a 5-day treatment course, suggesting a sustained effect of the compound.

The depletion of Wolbachia has a profound effect on the reproductive capacity of the female worms.

| Animal Model | Dose | Duration | Effect on Microfilariae | Effect on Embryogenesis |

| Jirds | 150 mg/kg QD | 14 days | Cleared | Blocked |

| Jirds | 100 mg/kg QD | 14 days | 5 out of 6 jirds amicrofilaremic by 14 weeks post-treatment | Complete lack of late embryonic stages |

Table 3: Effect of this compound on microfilaremia and embryogenesis in the L. sigmodontis jird model.

Pharmacokinetics

Preclinical Pharmacokinetics in Rats

Pharmacokinetic studies in Sprague-Dawley rats were used to guide compound selection and dose predictions.

| Compound | Dose (PO) | AUC (ng*h/mL) |

| This compound | 30 mg/kg | 4800 |

Table 4: Pharmacokinetic parameters of this compound in rats.

Phase I Clinical Trial in Healthy Human Volunteers

A Phase I, first-in-human study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound.

| Dose | Cmax | Tmax | Half-life (t1/2) |

| ≤ 400 mg (single and multiple doses) | Reached after 1-2 hours | 1-2 hours | < 4 hours |

Table 5: Pharmacokinetic parameters of flubentylosin (this compound) in healthy adults.

The study found that Cmax and AUC increased in a more than dose-proportional manner. The maximum tolerated dose was determined to be 400 mg for 14 days.

This compound Drug Development Workflow.

Experimental Protocols

Litomosoides sigmodontis Animal Model

-

Infection: Female BALB/c mice or jirds (Meriones unguiculatus), 6-8 weeks of age, are infected with L. sigmodontis L3 larvae through the bites of infected tropical rat mites (Ornithonyssus bacoti). To ensure comparable infection rates, the same batch of infected mites is used for all experimental groups within a study.

-

Dosing: this compound is typically dissolved in a vehicle such as 0.5% HPMC/0.02% Tween-80 and administered orally (PO) at specified doses and frequencies.

-

Assessment of Microfilaremia: Blood samples are collected from the saphenous vein at regular intervals, and the number of microfilariae is determined by visual inspection under a microscope.

-

Worm Recovery: At the end of the study, adult worms are recovered from the thoracic cavity of the animals.

Quantification of Wolbachia by qPCR

-

DNA Extraction: DNA is extracted from adult female worms or microfilariae using standard commercially available kits.

-

qPCR Assay: A duplex TaqMan qPCR is performed to quantify the copy numbers of a single-copy Wolbachia gene, typically ftsZ, and a host filarial gene, such as actin, for normalization.

-

Standard Curves: Standard curves for both genes are generated using a 1:10 dilution series of plasmids or synthetic DNA fragments (e.g., gBlocks®) containing the target sequences to allow for absolute quantification.

-

Data Analysis: The ratio of Wolbachia ftsZ to filarial actin is calculated to determine the Wolbachia load.

Embryogram Analysis

-

Sample Preparation: Individual intact female adult worms are homogenized in a solution of 20% Hinkelmann/80% PBS.

-

Quantification: The homogenate is diluted, and the different embryonic stages (eggs, morulae, pretzels, and stretched microfilariae) are quantified by microscopy. This allows for the assessment of the impact of the treatment on the different stages of worm embryogenesis.

Pharmacokinetic Analysis

-

Sample Collection: Plasma samples are collected from treated animals or human subjects at various time points after drug administration.

-

Sample Analysis: While specific details are often proprietary, the concentration of this compound and its metabolites in plasma is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC are calculated from the plasma concentration-time data using standard non-compartmental analysis.

Clinical Development and Future Perspectives

This compound, also known as flubentylosin, has progressed to Phase II clinical trials to evaluate its efficacy in patients with onchocerciasis. While the initial Phase I studies demonstrated a favorable safety and pharmacokinetic profile, the development of flubentylosin was discontinued due to unfavorable efficacy results in the Phase II study.

Despite this outcome, the research and development of this compound has provided invaluable insights into the discovery of novel anti-Wolbachia agents. The experimental models and methodologies established during its evaluation will continue to be instrumental in the development of next-generation macrofilaricidal drugs. The journey of this compound underscores the complexities of drug development for neglected tropical diseases and highlights the importance of continued investment in this critical area of global health. The A·WOL consortium and other research groups continue to screen and optimize new compounds with the goal of delivering a safe, effective, and short-course treatment to eliminate filarial diseases.

References

- 1. Frontiers | Unbalanced Arginine pathway and altered maturation of pleural macrophages in Th2-deficient mice during Litomosoides sigmodontis filarial infection [frontiersin.org]

- 2. Discovery of this compound, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Litomosoides sigmodontis: A simple method to infect mice with L3 larvae obtained from the pleural space of recently infected jirds (Meriones unguiculatus) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Wolbachia Activity of ABBV-4083: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-Wolbachia activity of ABBV-4083, a novel macrolide antibiotic derived from Tylosin A. This compound has been identified as a potent macrofilaricidal agent that acts by targeting the essential endosymbiotic bacterium, Wolbachia, found in filarial nematodes responsible for diseases such as onchocerciasis (river blindness) and lymphatic filariasis.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Efficacy Data

The in vitro potency of this compound against Wolbachia has been determined using cell-based assays. The following table summarizes the key efficacy metric.

| Compound | In Vitro Assay | Efficacy Metric (EC50) | Reference |

| This compound | Wolbachia-infected Aedes albopictus (C6/36 wAlbB) cell line | 0.02 µM | [3] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

While extensive in vivo studies demonstrate significant depletion of Wolbachia in rodent models, the following table includes these findings to provide a broader context of this compound's potent activity. It is important to note that these are in vivo results.

| Animal Model | Treatment Regimen | Wolbachia Depletion | Time Point of Measurement | Reference |

| Litomosoides sigmodontis-infected jirds | 150 mg/kg, PO, once daily for 14 days | >99.9% | 16 weeks post-treatment initiation | [1][4] |

| L. sigmodontis-infected mice | 75 mg/kg, PO, once daily for 5 days | 91.5% | Immediately after treatment | |

| L. sigmodontis-infected mice | 75 mg/kg, PO, once daily for 5 days | 99.9% | 3 weeks after treatment cessation | |

| L. sigmodontis-infected mice | 75 mg/kg, PO, once daily for 10 days | 98.7% | Immediately after treatment |

Experimental Protocols

In Vitro Anti-Wolbachia Cell-Based Screening Assay

The in vitro activity of this compound was determined using a high-content imaging assay with a Wolbachia-infected Aedes albopictus insect cell line (C6/36 wAlbB).

Objective: To determine the half-maximal effective concentration (EC50) of compounds against Wolbachia in a host cell environment.

Methodology:

-

Cell Culture: Wolbachia-infected C6/36 cells are cultured in a 384-well format.

-

Compound Application: Test compounds, including this compound, are serially diluted and added to the cell cultures.

-

Incubation: The treated cells are incubated for a period of 7 days.

-

Staining and Imaging: Following incubation, the cells are fixed and stained to visualize both the host cells and the intracellular Wolbachia. High-content imaging (HCI) systems, such as the Operetta, are used to capture images.

-

Image Analysis: Automated image analysis algorithms are employed to quantify the number of Wolbachia per cell.

-

Data Analysis: The reduction in Wolbachia numbers is plotted against the compound concentration, and the EC50 value is calculated from the resulting dose-response curve.

In Vivo Wolbachia Depletion Assessment in Rodent Models

The efficacy of this compound in a living organism was assessed using the Litomosoides sigmodontis filarial parasite model in both mice and jirds (gerbils).

Objective: To quantify the reduction in Wolbachia load in adult female filarial worms following oral administration of this compound.

Methodology:

-

Animal Infection: BALB/c mice or gerbils are infected with L. sigmodontis larvae through the bites of infected mites (Ornithonyssus bacoti).

-

Treatment Administration: At a specified time post-infection (e.g., 14 weeks), animals are treated orally (PO) with this compound dissolved in a vehicle solution (e.g., 0.5% HPMC/0.02% Tween-80). Dosing regimens vary in terms of dose, frequency (once or twice daily), and duration.

-

Worm Recovery: At selected time points after the initiation of treatment, adult female worms are recovered from the thoracic cavity of the animals.

-

DNA Extraction: DNA is extracted from individual or pooled female worms.

-

Quantitative Real-Time PCR (qPCR): qPCR is performed to quantify the number of Wolbachia gene copies (e.g., ftsZ) relative to a filarial host gene (e.g., β-actin). This ratio provides a quantitative measure of the Wolbachia burden.

-

Data Analysis: The reduction in the ftsZ/actin ratio in treated animals is compared to that in vehicle-treated controls to determine the percentage of Wolbachia depletion.

Visualizations

Mechanism of Action: Targeting the Filarial-Wolbachia Symbiosis

Caption: Mechanism of action of this compound targeting Wolbachia.

Experimental Workflow: In Vitro Screening

Caption: Workflow for the in vitro anti-Wolbachia cell-based assay.

References

- 1. Discovery of this compound, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Antiwolbachial Drug Discovery for Treatment of Parasitic Filarial Worm Infections - PMC [pmc.ncbi.nlm.nih.gov]

Flubentylosin: A Technical Guide on its Anti-filarial Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flubentylosin (also known as ABBV-4083 or TylAMac) is a novel, orally bioavailable macrolide antibiotic, derived from the veterinary medicine tylosin. It was developed as a potential treatment for lymphatic filariasis and onchocerciasis, devastating neglected tropical diseases caused by filarial nematodes. Flubentylosin's primary mechanism of action is the depletion of Wolbachia, an endosymbiotic bacterium essential for the fertility, development, and survival of these parasites.[1][2][3][4] Preclinical studies demonstrated superior efficacy over the standard anti-Wolbachia therapy, doxycycline, with a shorter treatment course.[4] Despite a favorable safety profile in Phase I human trials, the development of flubentylosin was halted due to insufficient efficacy in a Phase II clinical trial for onchocerciasis. This guide provides a comprehensive technical overview of the data and methodologies from the preclinical and clinical evaluation of flubentylosin's impact on lymphatic filariasis parasites.

Mechanism of Action: Targeting Wolbachia

The filarial worms responsible for lymphatic filariasis (Wuchereria bancrofti, Brugia malayi, and Brugia timori) and onchocerciasis (Onchocerca volvulus) harbor Wolbachia bacteria in a symbiotic relationship. These bacteria are crucial for the worms' biological functions, including growth, development, and particularly embryogenesis. Flubentylosin, as an antibiotic, selectively targets and eliminates these endosymbiotic bacteria. The depletion of Wolbachia disrupts embryogenesis in adult female worms, leading to a block in the release of new microfilariae and eventual sterilization. Over time, the loss of Wolbachia also compromises the viability of the adult worms, resulting in a macrofilaricidal effect.

Quantitative Data

In Vitro Efficacy

The initial screening of flubentylosin's anti-Wolbachia activity was performed using a cell-based assay.

| Compound | Target | Assay System | Efficacy (EC50) | Reference |

| Flubentylosin (this compound) | Wolbachia | Aedes albopictus (C6/36 wAlbB) cell line | 0.019 nM | |

| Tylosin A | Wolbachia | Aedes albopictus (C6/36 wAlbB) cell line | ~28 nM |

Preclinical In Vivo Efficacy

Flubentylosin was evaluated in several rodent models of filariasis, demonstrating potent Wolbachia depletion and subsequent effects on parasite viability.

Table 2.1: Efficacy of Flubentylosin in Litomosoides sigmodontis Infected Mice

| Dose (mg/kg/day, PO) | Dosing Regimen | Duration | Wolbachia Depletion in Adult Females (%) |

| 43 | QD | 5 days | 64.2 |

| 43 | BID | 5 days | 79.2 |

| 50 | QD | 5 days | 77.6 |

| 75 | QD | 5 days | 94.5 |

| 75 | BID | 5 days | 94.8 |

| 75 | QD | 10 days | 98.7 |

Table 2.2: Efficacy of Flubentylosin in Brugia malayi Infected Gerbils

| Dose (mg/kg/day, PO) | Duration | Wolbachia Depletion in Adult Females (%) | Outcome |

| 50 | 14 days | >99 | Block of embryogenesis, clearance of microfilariae |

Table 2.3: Comparative Efficacy of Flubentylosin and Doxycycline in L. sigmodontis Infected Jirds

| Treatment | Dose (mg/kg/day, PO) | Duration | Microfilaremia Status at 14 Weeks Post-Treatment |

| Flubentylosin (this compound) | 100 | 14 days | 5 out of 6 jirds amicrofilaremic |

| Doxycycline | 40 (BID) | 14 days | All jirds remained microfilaremic |

Human Pharmacokinetics (Phase I Study)

A three-part, single-center, first-in-human Phase I study was conducted in healthy adult volunteers to assess the safety and pharmacokinetics of flubentylosin.

Table 2.4: Pharmacokinetic Parameters of Single Ascending Doses of Flubentylosin

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

| 40 | 63.8 | 1.5 | 163 |

| 100 | 251 | 1.5 | 609 |

| 200 | 567 | 1.5 | 1580 |

| 400 | 1360 | 1.5 | 4490 |

| 1000 | 3630 | 2.0 | 17000 |

Table 2.5: Pharmacokinetic Parameters of Multiple Ascending Doses of Flubentylosin

| Dose (mg/day) | Duration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

| 100 | 7 days | 262 | 1.5 | 741 |

| 200 | 7 days | 610 | 1.5 | 1960 |

| 200 | 14 days | 682 | 1.5 | 2240 |

| 400 | 7 days | 1570 | 1.5 | 5720 |

| 400 | 14 days | 1610 | 1.5 | 6040 |

Experimental Protocols

In Vitro Anti-Wolbachia Cell-Based Assay

The in vitro anti-Wolbachia activity was determined using a high-content imaging assay with the Aedes albopictus cell line C6/36, which is stably infected with the wAlbB strain of Wolbachia.

-

Cell Culture: C6/36 wAlbB cells were seeded into 384-well plates.

-

Compound Application: Flubentylosin was serially diluted and added to the cells.

-

Incubation: The plates were incubated for 7 days to allow for the compound to act on the Wolbachia.

-

Staining: After incubation, the cells were fixed and stained. DNA was stained with DAPI, and Wolbachia were stained using a primary antibody against the Wolbachia surface protein (WSP) and a fluorescently labeled secondary antibody.

-

Imaging and Analysis: The plates were imaged using a high-content imaging system. The number of Wolbachia per cell was quantified, and the data was used to calculate the half-maximal effective concentration (EC50).

In Vivo Filarial Infection Models

The efficacy of flubentylosin was tested in various rodent models that mimic human filarial infections.

-

Litomosoides sigmodontis model in mice and jirds: This is a common model for studying filariasis.

-

Infection: Rodents were infected with third-stage larvae (L3) of L. sigmodontis.

-

Treatment: Flubentylosin was administered orally (PO) by gavage at various doses and for different durations, typically starting several weeks post-infection when the worms are mature and producing microfilariae.

-

Efficacy Assessment:

-

Wolbachia Depletion: At the end of the experiment, adult female worms were recovered, and the ratio of Wolbachia DNA (targeting the ftsZ gene) to nematode DNA (targeting the actin gene) was determined by quantitative PCR (qPCR).

-

Microfilaremia: The number of circulating microfilariae in peripheral blood was monitored at regular intervals.

-

Embryogenesis: The uterine contents of female worms were examined microscopically to assess the different stages of embryo development (eggs, morulae, pretzel, and stretched microfilariae).

-

-

-

Brugia malayi model in gerbils: This model uses one of the causative agents of human lymphatic filariasis.

-

Infection: Gerbils were infected with B. malayi L3 larvae.

-

Treatment: Oral administration of flubentylosin.

-

Efficacy Assessment: Similar to the L. sigmodontis model, efficacy was determined by quantifying Wolbachia loads, microfilaremia, and effects on embryogenesis.

-

Human Phase I Clinical Trial Protocol

A three-part, randomized, double-blind, placebo-controlled Phase I study was conducted in healthy adult subjects.

-

Part 1: Single Ascending Dose (SAD): Cohorts of subjects received a single oral dose of flubentylosin (ranging from 40 mg to 1000 mg) or a placebo to evaluate safety and pharmacokinetics.

-

Part 2: Food Effect: Subjects received a single 1000 mg dose of flubentylosin under fed and fasted conditions to assess the impact of food on drug absorption.

-

Part 3: Multiple Ascending Dose (MAD): Cohorts of subjects received daily oral doses of flubentylosin (ranging from 100 mg to 400 mg) or placebo for 7 or 14 days to evaluate the safety and pharmacokinetics of multiple dosing.

-

Safety and Tolerability Assessments: Safety was monitored through the recording of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

-

Pharmacokinetic Analysis: Blood and urine samples were collected at predefined time points after dosing. Flubentylosin concentrations were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the concentration-time data.

Conclusion

Flubentylosin represented a promising advancement in the pursuit of a macrofilaricidal drug for lymphatic filariasis and onchocerciasis, offering a shorter treatment duration than existing anti-Wolbachia therapies. Its mechanism of action through the depletion of essential endosymbionts was robustly demonstrated in preclinical models. While the compound was found to be safe and well-tolerated in humans, the ultimate decision to halt its development was based on unfavorable efficacy results in a Phase II trial for onchocerciasis. The data and methodologies detailed in this guide provide valuable insights for the research and development community, contributing to the collective knowledge base for future anti-filarial drug discovery efforts.

References

- 1. A Phase-I pharmacokinetic, safety and food-effect study on flubentylosin, a novel analog of Tylosin-A having potent anti-Wolbachia and antifilarial activity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. A Phase-I pharmacokinetic, safety and food-effect study on flubentylosin, a novel analog of Tylosin-A having potent anti-Wolbachia and antifilarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase-I pharmacokinetic, safety and food-effect study on flubentylosin, a novel analog of Tylosin-A having potent anti-Wolbachia and antifilarial activity - PMC [pmc.ncbi.nlm.nih.gov]

Initial safety and toxicology profile of ABBV-4083

An in-depth analysis of the initial safety and toxicology profile of ABBV-4083, a novel anti-filarial agent, reveals a generally favorable preclinical and early clinical profile. Developed as a potent analog of Tylosin A, this compound targets the symbiotic bacterium Wolbachia, which is crucial for the survival and reproduction of filarial worms responsible for onchocerciasis and lymphatic filariasis.[1][2] This indirect mechanism of action, which leads to the sterilization of adult worms and a gradual reduction in microfilariae, is considered a key advantage in minimizing adverse reactions associated with rapid parasite death.[1]

Preclinical Safety and Toxicology

Comprehensive preclinical evaluations of this compound were conducted in various animal models to establish its safety profile prior to human trials. These studies included general and reproductive toxicity assessments under Good Laboratory Practice (GLP) conditions.

General Toxicology:

Toxicology studies in rats and dogs demonstrated a good safety margin for this compound.[3] Notably, no adverse effects were observed in these species at a dose of 50 mg/kg, which achieved plasma concentrations more than ten times the efficacious concentration.[3] The dog was identified as the most sensitive species, with a no-observed-adverse-effect level (NOAEL) of 15 mg/kg/day.

Cardiovascular Safety:

Dedicated cardiovascular studies in dogs revealed no adverse effects of this compound, further supporting its preclinical safety.

Reproductive Toxicology:

The safety of this compound was assessed in 28-day reproductive toxicity studies, which were part of the extensive preclinical data package prepared for first-in-human studies.

Clinical Safety: Phase I Studies

The initial clinical evaluation of this compound, also known as flubentylosin, was conducted in a first-in-human Phase I study involving healthy adult volunteers. This study aimed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the compound.

A total of 78 healthy adults were administered flubentylosin across different dosing cohorts. The study design included single ascending doses (40, 100, 200, 400, or 1000 mg), multiple ascending daily doses (100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days), and a food-effect component.

The maximum tolerated dose was established as 400 mg administered for 14 days. The most commonly reported adverse events were mild and included nausea (10%) and headache (8%). A key finding was the observation of reversible and asymptomatic elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at Grade 2 or Grade 4 in two subjects who received a single 1000 mg dose. Importantly, these liver enzyme elevations were not accompanied by an increase in bilirubin. No serious adverse events related to the treatment were reported during the Phase I trial.

Despite the promising safety profile, the development of flubentylosin was discontinued due to unfavorable efficacy results in a subsequent Phase II clinical study.

Data Summary

Table 1: Preclinical Toxicology Summary of this compound

| Species | Study Type | Key Findings | Reference |

| Rat | General Toxicology | No adverse effects at 50 mg/kg | |

| Dog | General Toxicology | No adverse effects at 50 mg/kg; NOAEL of 15 mg/kg/day | |

| Dog | Cardiovascular | No adverse effects | |

| Rat, Dog | Reproductive Toxicology | 28-day GLP studies conducted |

Table 2: Summary of Adverse Events in Phase I Clinical Trial of this compound

| Adverse Event | Frequency | Dose Group | Severity | Reference |

| Nausea | 10% (8/78 subjects) | Various | Mild | |

| Headache | 8% (6/78 subjects) | Various | Mild | |

| ALT/AST Elevation | 2 subjects | 1000 mg single dose | Grade 2 or 4, asymptomatic, reversible |

Experimental Protocols

Preclinical Toxicology Studies:

Detailed protocols for the GLP toxicology studies are not publicly available. However, based on standard practices, these studies would have involved daily administration of this compound to rats and dogs for at least 28 days. Key parameters monitored would have included:

-

Clinical Observations: Daily checks for any signs of toxicity.

-

Body Weight and Food Consumption: Measured regularly.

-

Hematology and Clinical Chemistry: Blood samples collected at specified intervals to assess various parameters.

-

Organ Weights: Major organs weighed at necropsy.

-

Histopathology: Microscopic examination of tissues from major organs.

Phase I Clinical Trial Protocol:

The Phase I study was a randomized, placebo-controlled, double-blind trial in healthy adult volunteers. The protocol consisted of three parts:

-

Single Ascending Dose (SAD): Subjects received a single oral dose of this compound or placebo and were monitored for safety and pharmacokinetics. Doses were escalated in subsequent cohorts based on safety data from the previous cohort.

-

Food Effect: The impact of a high-fat meal on the pharmacokinetics of a single dose of this compound was evaluated.

-

Multiple Ascending Dose (MAD): Subjects received daily oral doses of this compound or placebo for 7 or 14 days to assess the safety and pharmacokinetics of repeated administration.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of action of this compound targeting Wolbachia.

Preclinical to Clinical Safety Evaluation Workflow

Caption: Workflow of this compound safety and toxicology evaluation.

References

- 1. Discovery of this compound, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical development of an oral anti- Wolbachia macrolide drug for the treatment of lymphatic filariasis and onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ABBV-4083 Dosing in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-4083, also known as flubentylosin, is a novel analog of the macrolide antibiotic Tylosin A. It has demonstrated potent activity against Wolbachia, an endosymbiotic bacterium essential for the fertility and survival of filarial nematodes that cause onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3] By targeting Wolbachia, this compound acts as an indirect macrofilaricide, leading to the sterilization of adult female worms and a subsequent reduction in microfilariae levels.[2] Preclinical studies in various animal models, including murine models, have shown that this compound is superior to doxycycline, the standard anti-Wolbachia therapy, by achieving significant bacterial depletion with shorter treatment regimens.[1] These application notes provide detailed protocols for the dosing and evaluation of this compound in murine models based on published preclinical data.

Mechanism of Action

This compound is a bacteriostatic inhibitor of protein synthesis in Wolbachia. It is believed to act similarly to other macrolide antibiotics by binding to the 50S ribosomal subunit of the bacterium, thereby preventing protein elongation. This disruption of essential protein synthesis ultimately leads to the depletion of the Wolbachia population within the filarial worms. The loss of these essential endosymbionts impairs worm embryogenesis, leading to sterility in adult female worms and a reduction in microfilariae, and eventually, the death of the adult worms.

References

- 1. Discovery of this compound, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase-I pharmacokinetic, safety and food-effect study on flubentylosin, a novel analog of Tylosin-A having potent anti-Wolbachia and antifilarial activity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Discovery of this compound, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Screening of ABBV-4083 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-4083, also known as flubentylosin, is a novel semi-synthetic analog of the macrolide antibiotic Tylosin A. It has demonstrated potent and selective activity against Wolbachia, an endosymbiotic bacterium essential for the fertility and survival of filarial nematodes responsible for onchocerciasis (River Blindness) and lymphatic filariasis (Elephantiasis).[1][2][3] The therapeutic strategy for this compound is not to directly target the parasitic worm, but to eliminate its essential bacterial partner, leading to a gradual sterilization and eventual death of the adult worm.[1] This indirect mechanism of action is considered to have a better safety profile, reducing the risk of severe adverse reactions associated with the rapid death of adult worms.[1]

These application notes provide detailed protocols for robust and high-throughput cell-based assays designed to screen and characterize analogs of this compound for their anti-Wolbachia potency and cellular toxicity. The primary assays described are a High-Content Imaging (HCI) assay for quantifying Wolbachia depletion and a quantitative Polymerase Chain Reaction (qPCR) assay for orthogonal validation. A standard cytotoxicity assay is also included to assess the selectivity of the compounds.

Mechanism of Action of this compound

This compound acts by inhibiting the growth and proliferation of Wolbachia bacteria residing within the filarial worm's tissues. The depletion of Wolbachia has a profound impact on the worm's reproductive capabilities and long-term viability. This ultimately leads to a reduction in microfilariae, the larval stage of the worm responsible for disease transmission.

Data Presentation: In Vitro Anti-Wolbachia Activity of this compound and Analogs

The following table summarizes the in vitro anti-Wolbachia activity (EC50) of representative Tylosin A analogs, including this compound, determined using a high-content imaging assay in a Wolbachia-infected insect cell line.

| Compound | R Group at 4''-position | Wolbachia EC50 (µM) |

| Tylosin A | -OH | 0.088 |

| Analog 1 | -O-benzyl | 0.021 |

| Analog 2 | -O-(4-fluorobenzyl) | 0.019 |

| This compound | -O-(4-fluorobenzyl) | 0.019 |

| Analog 3 | -O-(4-chlorobenzyl) | 0.017 |

| Analog 4 | -O-(4-methylbenzyl) | 0.020 |

| Analog 5 | -O-(4-methoxybenzyl) | 0.025 |

| Doxycycline | N/A (Control) | 0.020 |

Experimental Protocols

High-Content Imaging (HCI) Assay for Anti-Wolbachia Activity

This assay provides a high-throughput method for quantifying the reduction of Wolbachia in a host cell line following compound treatment.

Workflow Diagram:

Materials:

-

Wolbachia-infected Aedes albopictus C6/36 cell line (ATCC CRL-1660)

-

Leibovitz's L-15 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids

-

384-well black, clear-bottom imaging plates

-

This compound analogs and control compounds (e.g., Doxycycline, Rifampicin)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

SYTO 11 Green Fluorescent Nucleic Acid Stain

-

High-content imaging system (e.g., PerkinElmer Operetta)

Protocol:

-

Cell Seeding:

-

Culture C6/36 cells infected with Wolbachia in L-15 medium at 26°C without CO2.

-